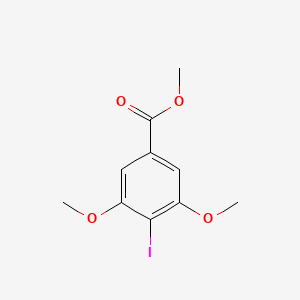![molecular formula C20H31N5O3 B13981752 1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine CAS No. 203520-07-4](/img/structure/B13981752.png)
1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring, which are common in many pharmacologically active molecules. The presence of a pyrimidine ring further enhances its potential for biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the pyrimidine moiety. Common synthetic routes may involve:
Formation of Piperidine and Piperazine Rings: These can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the piperidine or piperazine scaffold.
Final Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine: The compound’s pharmacophore elements suggest potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the synthesis of agrochemicals or other industrially relevant compounds.
作用机制
The mechanism of action of 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine and piperazine rings may enhance binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 4-[[1-(4-Pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
- 4-[[1-(6-Methyl-2-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
Uniqueness
The unique combination of the pyrimidine, piperidine, and piperazine rings in 4-[[1-(6-Methyl-4-pyrimidinyl)-4-piperidinyl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
203520-07-4 |
|---|---|
分子式 |
C20H31N5O3 |
分子量 |
389.5 g/mol |
IUPAC 名称 |
tert-butyl 4-[1-(6-methylpyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N5O3/c1-15-13-17(22-14-21-15)23-7-5-16(6-8-23)18(26)24-9-11-25(12-10-24)19(27)28-20(2,3)4/h13-14,16H,5-12H2,1-4H3 |
InChI 键 |
LEVNXDYDEUWRRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


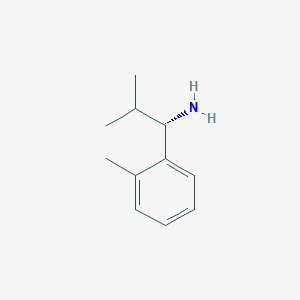
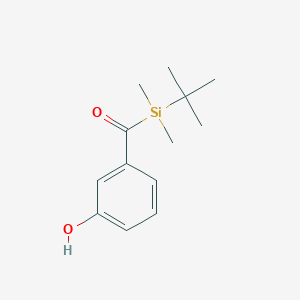
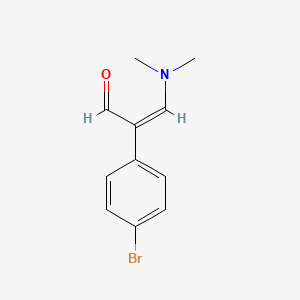
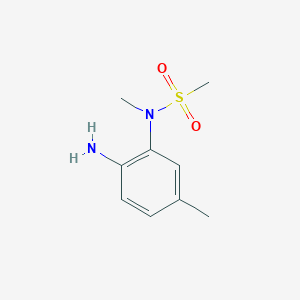
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
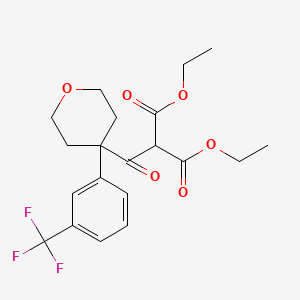

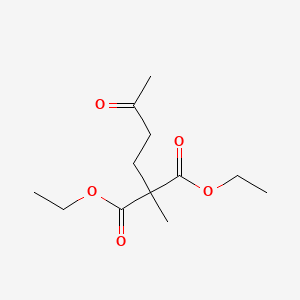
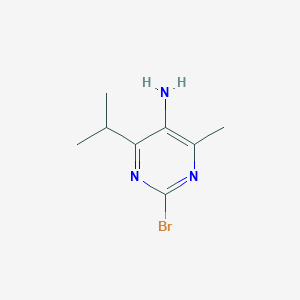

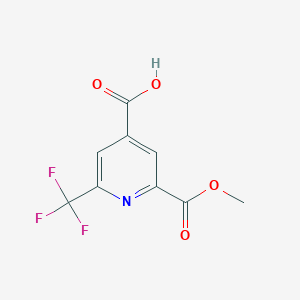
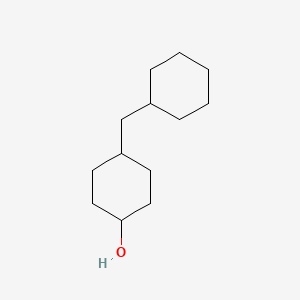
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
